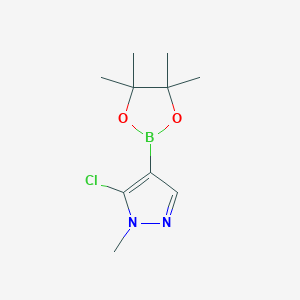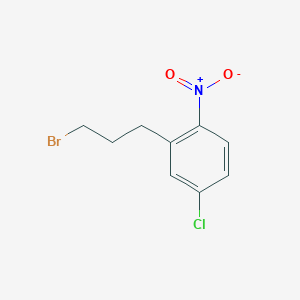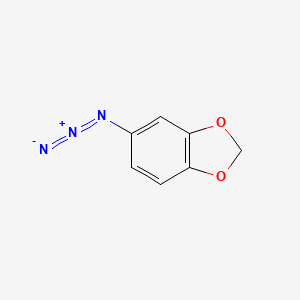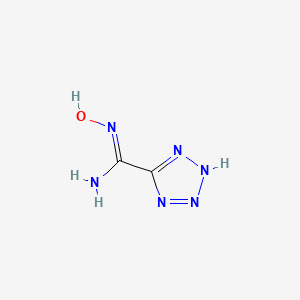
(S)-1-(Cbz-amino)-3-methoxy-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(Cbz-amino)-3-methoxy-2-propanol is a chiral compound that features a benzyloxycarbonyl (Cbz) protected amino group and a methoxy group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Cbz-amino)-3-methoxy-2-propanol typically involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group. One common method includes the reaction of an amino alcohol with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate to maintain the appropriate pH . This reaction is scalable and can be adapted for large-scale production.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(Cbz-amino)-3-methoxy-2-propanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The Cbz group can be removed through hydrogenation to yield the free amino alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed to remove the Cbz group.
Substitution: Reagents like thionyl chloride or tosyl chloride can be used to convert the hydroxyl group into a leaving group, facilitating further substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Aldehydes or acids from oxidation.
- Free amino alcohol from reduction.
- Various substituted derivatives from substitution reactions.
Applications De Recherche Scientifique
(S)-1-(Cbz-amino)-3-methoxy-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials .
Mécanisme D'action
The mechanism of action of (S)-1-(Cbz-amino)-3-methoxy-2-propanol involves its interaction with specific molecular targets and pathways. The Cbz group provides protection to the amino group, allowing selective reactions to occur at other functional sites. Upon removal of the Cbz group, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-Cbz-amino-3-t-butyl-1-propanol
- (S)-3-Cbz-amino-5-methylhexanoic acid
- (S)-3-N-Cbz-amino-succinimide
Uniqueness
(S)-1-(Cbz-amino)-3-methoxy-2-propanol is unique due to its specific combination of functional groups, which provides versatility in synthetic applications. The presence of both a protected amino group and a methoxy group allows for selective modifications and reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
benzyl N-[(2S)-2-hydroxy-3-methoxypropyl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-16-9-11(14)7-13-12(15)17-8-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3,(H,13,15)/t11-/m0/s1 |
Clé InChI |
ZDJRLWLMKABXBY-NSHDSACASA-N |
SMILES isomérique |
COC[C@H](CNC(=O)OCC1=CC=CC=C1)O |
SMILES canonique |
COCC(CNC(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(furan-2-yl)methyl]cyclopropanaminehydrochloride](/img/structure/B15306610.png)
![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)




![rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B15306651.png)






